molecular formula C15H14BrNO2S B12957286 Ethyl 2-(4-bromophenyl)-4-cyclopropylthiazole-5-carboxylate

Ethyl 2-(4-bromophenyl)-4-cyclopropylthiazole-5-carboxylate

Cat. No.: B12957286
M. Wt: 352.2 g/mol
InChI Key: HBXKZWWQBWURCK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)-4-cyclopropylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group, a cyclopropyl group, and an ethyl ester group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromophenyl)-4-cyclopropylthiazole-5-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromophenyl)-4-cyclopropylthiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted thiazoles with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazoles.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(4-bromophenyl)-4-cyclopropylthiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential anticancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromophenyl)-4-cyclopropylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the cyclopropyl group can influence the compound’s overall conformation and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-bromophenyl)-4-cyclopropylthiazole-5-carboxylate is unique due to the combination of the bromophenyl, cyclopropyl, and thiazole moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H14BrNO2S

Molecular Weight

352.2 g/mol

IUPAC Name

ethyl 2-(4-bromophenyl)-4-cyclopropyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H14BrNO2S/c1-2-19-15(18)13-12(9-3-4-9)17-14(20-13)10-5-7-11(16)8-6-10/h5-9H,2-4H2,1H3

InChI Key

HBXKZWWQBWURCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)Br)C3CC3

Origin of Product

United States

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